

A Technical Guide to the Chemical and Biological Properties of KKI-5 TFA

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Compound of Interest				
Compound Name:	KKI-5 TFA			
Cat. No.:	B8087374	Get Quote		

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

KKI-5 (TFA) is a synthetic, peptide-based compound engineered as a specific inhibitor of tissue kallikrein.[1][2][3][4] Tissue kallikrein is a serine protease that plays a crucial role in the post-translational modification of kininogen, leading to the generation of bioactive kinins like bradykinin.[1] These kinins are implicated in various physiological and pathological processes, including inflammation, blood pressure regulation, and cancer progression.

Structurally, KKI-5 is a peptide analog homologous to a specific segment of kininogen (residues 386-392), which is the natural substrate for tissue kallikrein.[1][5] By mimicking this substrate, KKI-5 acts as a competitive inhibitor. Its potential to attenuate breast cancer cell invasion has made it a compound of interest in oncological research.[2][3][4][5] This document provides a comprehensive overview of the chemical properties, biological activity, and relevant experimental methodologies for **KKI-5 TFA**. The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate salt, a common consequence of its purification process using trifluoroacetic acid.[1]

Chemical and Physical Properties

KKI-5 is characterized by its specific peptide sequence, which has been modified to enhance stability and binding affinity.[1] The trifluoroacetate counterion, resulting from purification procedures, influences the compound's overall charge, solubility, and crystallinity.[1]



Core Chemical Data

The fundamental chemical identifiers and properties of KKI-5 TFA are summarized below.

Property	Value	Reference
IUPAC Name	(2S)-2-[[(2S)-2-[[(2S)-2- [[(2S)-2-[[(2S)-2-[[(2S)-1- acetylpyrrolidine-2- carbonyl]amino]-3- phenylpropanoyl]amino]-5- (diaminomethylideneamino)pe ntanoyl]amino]-3- hydroxypropanoyl]amino]-3- methylbutanoyl]amino]pentane diamide;2,2,2-trifluoroacetic acid	[1]
Molecular Formula	C37H56F3N11O11	[1][2][3]
Molecular Weight	887.9 g/mol	[1][2][3]
Peptide Sequence	Ac-Pro-Phe-Arg-Ser-Val-Gln- NH2	[5]
Canonical SMILES	CC(C)C(C(=O)NC(CCC(=O)N) C(=O)N)NC(=O)C(CO)NC(=O) C(CCCN=C(N)N)NC(=O)C(CC 1=CC=CC=C1)NC(=O)C2CCC N2C(=O)C.C(=O)(C(F)(F)F)O	[1]

Solubility

The presence of a hydrophilic peptide backbone and the TFA counterion contributes to the favorable solubility of KKI-5 in aqueous solutions.[1]



Solvent	Solubility (Mass)	Solubility (Molar)	Reference
Water	9.09 mg/mL	10.24 mM	[1][3][5]
PBS	12.5 mg/mL	14.08 mM	[5]

Note: To achieve maximum solubility, gentle heating to 37°C and sonication in an ultrasonic bath are recommended.[1][3][5] Stock solutions should be prepared and stored in aliquots to avoid degradation from repeated freeze-thaw cycles.[3][4]

Biological Activity and Mechanism of Action

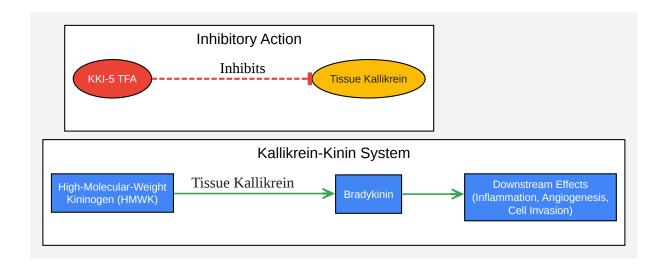
KKI-5 TFA is a potent and specific inhibitor of tissue kallikrein.[2][3][4] Its mechanism is rooted in its structural homology to the cleavage site of kininogen, allowing it to competitively bind to the active site of the enzyme.[1] This inhibitory action has demonstrated significant biological consequences, particularly in the context of cancer metastasis.

Target	Activity	Observed Effect	Reference
Tissue Kallikrein	Specific Inhibitor	Attenuates breast cancer cell invasion	[2][3][4][5]

Signaling Pathway Inhibition

Tissue kallikrein is a key enzyme in the Kallikrein-Kinin system. It cleaves high-molecular-weight kininogen (HMWK) to release bradykinin, a potent inflammatory mediator that can also promote tumor growth and metastasis. By inhibiting tissue kallikrein, **KKI-5 TFA** effectively blocks this pathway, reducing the production of bradykinin and its subsequent downstream effects.





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Fig 1. Inhibition of the Kallikrein-Kinin System by KKI-5 TFA.

Experimental Protocols Synthesis via Solid-Phase Peptide Synthesis (SPPS)

The primary method for producing KKI-5 is Solid-Phase Peptide Synthesis (SPPS).[1] This technique involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support.

Methodology:

- Resin Selection: An appropriate solid support resin (e.g., Rink Amide resin for a C-terminal amide) is selected.
- Deprotection: The N-terminal protecting group (typically Fmoc) of the resin-bound amino acid is removed using a mild base like piperidine.
- Amino Acid Coupling: The next Fmoc-protected amino acid is activated (e.g., with HBTU/HOBt) and coupled to the deprotected N-terminus of the growing peptide chain.
- Wash: The resin is thoroughly washed to remove excess reagents and byproducts.

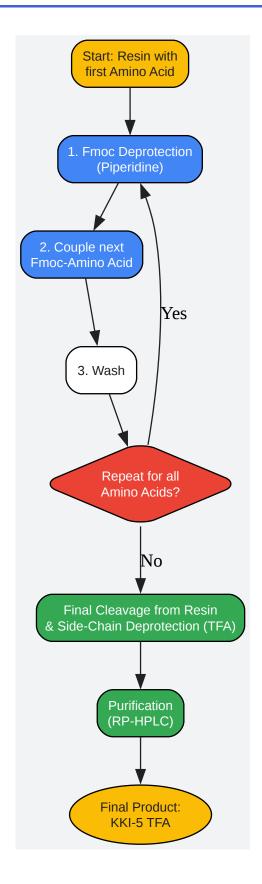






- Iteration: Steps 2-4 are repeated for each amino acid in the sequence (Gln, Val, Ser, Arg, Phe, Pro).
- N-terminal Acetylation: Following the final coupling, the N-terminus is acetylated using acetic anhydride.
- Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all sidechain protecting groups are removed simultaneously using a strong acid cocktail, typically containing a high concentration of Trifluoroacetic Acid (TFA). This step also results in the formation of the TFA salt.
- Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether, collected, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]





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Fig 2. General workflow for Solid-Phase Peptide Synthesis (SPPS) of KKI-5.



In Vitro Tissue Kallikrein Inhibition Assay

To quantify the inhibitory activity of **KKI-5 TFA**, a fluorometric or colorimetric enzyme inhibition assay can be performed.

Methodology:

- Reagent Preparation:
 - Prepare an assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0).
 - Reconstitute human recombinant tissue kallikrein to a working concentration in assay buffer.
 - Prepare a stock solution of KKI-5 TFA in an appropriate solvent (e.g., water) and create a serial dilution series.[3][5]
 - Prepare a stock solution of a fluorogenic or colorimetric kallikrein substrate (e.g., a peptide substrate linked to AMC or pNA).
- Assay Protocol (96-well plate format):
 - To each well, add 50 μL of the KKI-5 TFA dilution (or vehicle control).
 - Add 25 µL of the tissue kallikrein enzyme solution to each well.
 - Incubate at 37°C for 15-30 minutes to allow for inhibitor-enzyme binding.
 - Initiate the reaction by adding 25 μL of the substrate solution to each well.
- Data Acquisition:
 - Immediately begin monitoring the change in fluorescence or absorbance over time using a
 plate reader at the appropriate excitation/emission or absorbance wavelength.
- Data Analysis:
 - Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

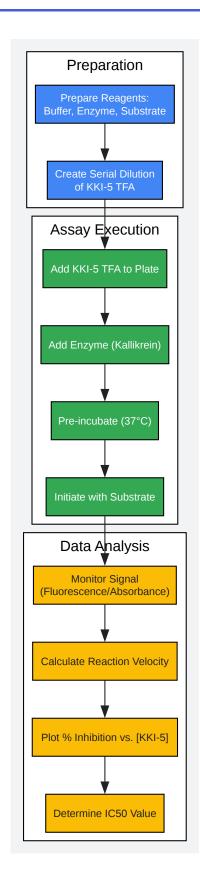
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- Plot the percentage of inhibition versus the logarithm of the **KKI-5 TFA** concentration.
- Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).





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Fig 3. Experimental workflow for an in vitro kallikrein inhibition assay.



Handling and Storage

Proper handling and storage are critical to maintain the integrity and activity of KKI-5 TFA.[1]

- Solid Form: The lyophilized powder should be stored in a sealed container, protected from moisture. Recommended storage temperatures are -20°C for short-term (up to 1 year) and -80°C for long-term (up to 2 years) storage.[2][4][5]
- In Solution: Stock solutions are best stored in aliquots at -20°C (for up to 1 month) or -80°C (for up to 6 months) to prevent degradation from multiple freeze-thaw cycles.[3][4][5] If water is used as the solvent for stock solutions intended for cell culture, it should be sterile-filtered.
 [4]

Conclusion

KKI-5 TFA is a well-characterized synthetic peptide inhibitor of tissue kallikrein with significant potential in biomedical research, particularly in studying cancer cell invasion. Its chemical properties, including its peptide sequence and TFA salt form, are well-defined. The methodologies for its synthesis and biological evaluation are established, relying on standard peptide chemistry and enzyme kinetics protocols. This guide provides the core technical information required for researchers to effectively utilize **KKI-5 TFA** in their studies.

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